molecular formula C11H11BrClN3 B1481900 4-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine CAS No. 2091138-61-1

4-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine

Cat. No. B1481900
CAS RN: 2091138-61-1
M. Wt: 300.58 g/mol
InChI Key: YUMBDNOUFAHVRK-UHFFFAOYSA-N
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Description

The compound “4-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine” is a complex organic molecule that contains several functional groups, including a bromo group, a chloroethyl group, a methyl group, a pyrazole ring, and a pyridine ring .


Synthesis Analysis

The synthesis of this compound involves several steps. The reactions of 4-bromo-1-(2-chloroethyl)-1H-pyrazole prepared from 4-bromopyrazole with the in situ generated PhSNa, PhSeNa, Na(2)S and Na(2)Se have resulted in thio/selenoether ligands . The multistage synthesis of mono- and bis(pyrazolyl)- ethyl selenides by the reaction of 4-bromo-1-(2- chloroethyl)-1H-pyrazole obtained in the first step with PhSeNa or Na 2 Se formed in situ was proposed .


Molecular Structure Analysis

The molecular structure of “4-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine” is characterized by the presence of a pyrazole ring and a pyridine ring, which are both nitrogen-containing heterocycles. The molecule also contains a bromo group, a chloroethyl group, and a methyl group .


Chemical Reactions Analysis

The compound “4-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine” can participate in various chemical reactions. For instance, it can undergo Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Biologically Active Compounds

This compound serves as a precursor in the synthesis of various biologically active molecules. Its structure allows for further functionalization, making it valuable for creating new pharmacophores. These pharmacophores can be tested for their biological activity, potentially leading to the development of new therapeutic agents .

Agriculture: Development of Agrochemicals

In agriculture, derivatives of this compound could be explored for their potential as agrochemicals. The presence of both bromine and chlorine atoms offers opportunities for creating compounds that might act as pesticides or herbicides, contributing to crop protection strategies .

Material Science: Organic Synthesis of Functional Materials

The pyridine and pyrazole moieties within the compound’s structure are of interest in material science. They can be used to synthesize organic materials with specific electronic properties, which could be applied in organic light-emitting diodes (OLEDs) or as conductive polymers .

Environmental Science: Analytical and Detection Methods

This compound could be utilized in environmental science to develop analytical methods for detecting similar structured compounds in environmental samples. Its unique spectral properties can aid in the creation of assays or sensors for monitoring pollutants .

Biochemistry: Enzyme Inhibition Studies

The compound’s ability to bind to enzymes due to its structural features makes it a candidate for studying enzyme inhibition. It could be used to understand the interaction between enzymes and inhibitors, which is crucial for drug development and understanding metabolic pathways .

Pharmacology: Drug Design and Discovery

In pharmacology, this compound can be used as a scaffold for drug design. Its molecular framework allows for the attachment of various functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug candidates .

Future Directions

The future directions for research on “4-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine” could include further exploration of its synthesis, reactivity, and potential applications. Given the interest in boron-containing compounds in medicinal chemistry, there may be potential for developing new drugs based on this compound .

properties

IUPAC Name

4-[4-bromo-1-(2-chloroethyl)-5-methylpyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClN3/c1-8-10(12)11(15-16(8)7-4-13)9-2-5-14-6-3-9/h2-3,5-6H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMBDNOUFAHVRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCCl)C2=CC=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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